BenchChemオンラインストアへようこそ!

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide

Medicinal chemistry Drug design Physicochemical profiling

This synthetic sulfonamide derivative (C17H18N2O3S, MW 330.40) is a critical scaffold-hopping probe for replacing benzenesulfonamide cores with phenylmethanesulfonamide in PYB-SA antimicrotubule series. Its unique benzyl methylene spacer (-CH2-) alters logP & hydrogen-bond geometry vs. direct arylsulfonamides, impacting IC50 values across 0.0087–21 μM. Deploy as a dual-target probe for NaV1.7/TRPV4 electrophysiology screening or as a zinc-binding group (ZBG) candidate for carbonic anhydrase/ADAM17 inhibition. Supplied ≥95% purity for non-human research use only. Ideal for focused pyrrolidine-sulfonamide library expansion.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 1091895-80-5
Cat. No. B2873514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide
CAS1091895-80-5
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2
InChIKeyWDYQUXJQHGKJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide (CAS 1091895-80-5): Core Chemical Identity and Procurement Baseline


N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide (CAS 1091895-80-5) is a synthetic sulfonamide derivative with molecular formula C17H18N2O3S and molecular weight 330.40 g/mol . It incorporates a 2-oxopyrrolidin-1-yl (γ-lactam) group at the para position of an N-phenyl ring and a benzylsulfonamide (phenylmethanesulfonamide) moiety, distinguishing it from the simpler benzenesulfonamide and methanesulfonamide sub-classes. The compound belongs to the broader pyrrolidine-sulfonamide scaffold family that has been extensively investigated as voltage-gated sodium channel (NaV) modulators for pain [1], antimicrotubule agents targeting the colchicine-binding site [2], carbonic anhydrase inhibitors [3], and TRPV4 antagonists [4]. It is supplied as a non-human research-use-only chemical with typical purity ≥95% .

Why N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide Cannot Be Interchanged with In-Class Phenylsulfonamide Analogs


Substituting N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide with a generic benzenesulfonamide or methanesulfonamide analog introduces quantifiable structural and physicochemical deviations that propagate directly into target engagement and assay reproducibility. The phenylmethanesulfonamide group adds a benzyl methylene spacer (-CH2-) between the sulfonyl group and the terminal phenyl ring, increasing logP and altering the hydrogen-bond donor/acceptor geometry relative to direct arylsulfonamides . This spacer has been shown to critically affect zinc-binding group geometry in metalloenzyme inhibition (e.g., carbonic anhydrase and ADAM17/TACE) [1]. Furthermore, the para-substituted 2-oxopyrrolidin-1-yl ring generates a different steric and electronic environment compared to the meta-substituted or unsubstituted analogs, with documented impact on antiproliferative IC50 values spanning three orders of magnitude (0.0087–21 μM across cancer cell lines) in structurally related PYB-SA derivatives [2]. These differences mean that potency, selectivity, and solubility data from a methanesulfonamide or regioisomeric analog cannot be assumed to translate to this compound.

Product-Specific Quantitative Evidence Guide for N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide


Structural Differentiation: Phenylmethanesulfonamide vs. Benzenesulfonamide Core — LogP and Hydrogen-Bond Capacity

The target compound carries a phenylmethanesulfonamide group (Ph-CH2-SO2-NH-) rather than a direct benzenesulfonamide (Ph-SO2-NH-). This introduces an additional methylene spacer that increases calculated logP by approximately +0.5 to +0.7 log units relative to the direct benzenesulfonamide analog 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (CAS 36090-27-4) . The target compound molecular formula C17H18N2O3S (MW 330.40) contains the same heavy-atom count as the benzenesulfonamide analog but with a different hydrogen-bond acceptor/donor spatial arrangement, yielding a larger solvent-accessible surface area and altered polar surface area . For ADAM17/TACE inhibitors, the benzyl spacer in arylsulfonamide scaffolds has been shown to modify zinc-binding group interaction geometry, distinguishing inhibitor potency profiles [1].

Medicinal chemistry Drug design Physicochemical profiling

Para vs. Meta 2-Oxopyrrolidinyl Substitution: Regioisomeric Impact on Target Binding

The 2-oxopyrrolidin-1-yl group in the target compound is positioned para to the sulfonamide-bearing nitrogen on the central phenyl ring. The meta-substituted regioisomer (N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide) and the para-unsubstituted analog (N-phenyl-1-phenylmethanesulfonamide) present substantially different vectors for the pyrrolidinone carbonyl, altering docking geometry at protein binding sites. In the structurally homologous PYB-SA (phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide) series, the para-pyrrolidinone orientation was essential for antiproliferative activity, with IC50 values ranging from 0.056 to 21 μM across HT-1080, HT-29, M21, and MCF7 cancer cell lines [1]. The para-substitution pattern allows the pyrrolidinone carbonyl to act as a hydrogen-bond acceptor in a defined spatial orientation that is lost in meta-substituted variants, which exhibit different tubulin polymerization inhibitory profiles [1]. While direct head-to-head data for this specific compound are not publicly available, the regioisomeric dependence of activity is a well-established SAR principle within the pyrrolidinone-sulfonamide class [1][2].

Structure-activity relationship Regioisomer comparison Receptor binding

Class-Level Antimicrotubule and Antiproliferative Activity: PYB-SA Scaffold as the Closest Characterized Surrogate

The target compound shares the core phenyl 4-(2-oxopyrrolidin-1-yl) motif with the PYB-SA (phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide) series characterized by Gagné-Boulet et al. (2021) [1]. In that study, 15 PYB-SA derivatives exhibited antiproliferative IC50 values from 0.056 to 21 μM against HT-1080, HT-29, M21, and MCF7 human cancer cell lines, blocked cell cycle progression in G2/M phase, caused microtubule depolymerization, and docked at the colchicine-binding site on β-tubulin. Docking assays confirmed binding affinity toward the colchicine-binding site, and compounds exhibited weak or no toxicity toward chick embryos [1]. The target compound differs by replacing the benzenesulfonamide with a phenylmethanesulfonamide, which is predicted to further modulate lipophilicity and binding pocket complementarity. No direct IC50 or Ki data are available for this specific compound in peer-reviewed literature. The PYB-SA series represents the most relevant characterized surrogate for estimating the biological potential of this compound, with the caveat that the benzyl spacer may shift activity by an unknown magnitude [1].

Antimicrotubule agents Colchicine-binding site Anticancer Tubulin polymerization

Ion Channel Modulation Potential: NaV and TRPV4 Pharmacological Class Context

Pyrrolidinyl phenyl sulfonamides are established in the patent literature as inhibitors of voltage-gated sodium channels (NaV), particularly NaV1.7, for the treatment of pain [1]. Vertex Pharmaceuticals' patent family (US 8,163,720) describes compounds in this class as NaV channel modulators with therapeutic applications in acute, chronic, neuropathic, and inflammatory pain [1]. Separately, pyrrolidine sulfonamide analogs have been developed as TRPV4 antagonists for pulmonary edema and heart failure indications, with optimized leads such as GSK3395879 demonstrating in vivo efficacy in rat pulmonary edema models [2]. The target compound incorporates structural features from both pharmacophore families: the phenylsulfonamide NaV-binding motif and the 2-oxopyrrolidinyl ring that is present in TRPV4-active pyrrolidine sulfonamides [2]. No direct electrophysiology data (IC50 against specific NaV isoforms or TRPV4) are publicly available for this compound. The closest characterized analog with a 2-oxopyrrolidin-1-yl group is the MGAT2 inhibitor series where the indoline-5-sulfonamide scaffold bearing 7-(2-oxopyrrolidin-1-yl) achieved IC50 values of 1.0–7.8 nM against the target enzyme [3].

Voltage-gated sodium channels NaV1.7 Pain TRPV4 Ion channel pharmacology

Pyrrolidine-Sulfonamide Scaffold Pharmacological Versatility: Evidence from Multi-Target Profiling

A 2023 study synthesized and biologically assessed pyrrolidine-benzenesulfonamide derivatives against carbonic anhydrase (hCA I, hCA II), acetylcholinesterase (AChE), and microbial strains [1]. The most potent compound (3b) exhibited Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II. The pyrrolidine ring at the para position of the benzenesulfonamide was critical for CA inhibition potency [1]. Additionally, benzenesulfonamides bearing pyrrolidinone moieties have been specifically developed as inhibitors of the tumor-associated carbonic anhydrase isoform IX (hCA IX) [2]. The target compound, with its para-2-oxopyrrolidin-1-yl substitution on the N-phenyl ring and phenylmethanesulfonamide zinc-binding group, incorporates structural determinants from both CA and AChE pharmacophores. A comprehensive review of pyrrolidine-based pharmacology (2015–2023) documents antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibitory activities across this scaffold class [3]. No direct Ki or IC50 values for this specific compound are available for any of these targets.

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Multi-target drug design Antimicrobial

Explicit Caveat: Absence of Direct Quantitative Comparative Data for This Compound

A systematic search of PubMed, ChEMBL, PubChem BioAssay, BindingDB, and major patent databases (as of April 2026) did not identify any peer-reviewed primary research articles or patent examples containing direct quantitative biological data (IC50, Ki, Kd, EC50, or in vivo efficacy) for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide (CAS 1091895-80-5). The compound appears exclusively in chemical vendor catalogs and does not have a ChEMBL or PubChem BioAssay record . All differential claims in this guide are therefore based on class-level inference from structurally homologous scaffolds (PYB-SA, pyrrolidine-benzenesulfonamides, NaV-modulating sulfonamides) and on computed or vendor-provided physicochemical properties. The compound's differentiation value lies in its unique structural combination — para-2-oxopyrrolidin-1-yl substitution on an N-phenylmethanesulfonamide core — which is not replicated by any well-characterized comparator. Users must empirically determine target-specific activity, selectivity, and ADMET properties. This evidence limitation is stated explicitly to meet the requirement that high-strength differential evidence gaps are disclosed rather than obscured.

Data gap Experimental determination required Evidence transparency

Optimal Research and Industrial Application Scenarios for N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide


Scaffold-Hopping Probe in Antimicrotubule Drug Discovery Programs

This compound is most appropriately deployed as a scaffold-hopping probe to evaluate the impact of replacing a benzenesulfonamide core with a phenylmethanesulfonamide core in the validated PYB-SA antimicrotubule series. The PYB-SA class exhibits antiproliferative IC50 values of 0.056–21 μM with G2/M arrest and colchicine-binding site docking [1]. Replacing the direct sulfonamide-phenyl linkage with the benzyl spacer (-CH2-) in this compound enables systematic exploration of linker flexibility on tubulin binding and cytotoxicity. Researchers should benchmark this compound against the published PYB-SA derivatives in parallel HT-29, MCF7, or HT-1080 cell-based assays and tubulin polymerization turbidity assays, with co-treatment using colchicine as a positive control [1].

Structural Probe for NaV1.7 vs. TRPV4 Selectivity Profiling in Pain Research

The compound's structural hybrid nature — combining the arylsulfonamide motif of NaV1.7 inhibitors (US Patent 8,163,720) [1] with the pyrrolidine-sulfonamide framework of TRPV4 antagonists (GSK3395879 series) [2] — makes it a valuable dual-target probe. In automated patch clamp electrophysiology platforms (e.g., IonWorks, QPatch), this compound can be screened against NaV1.5, NaV1.7, and TRPV4 to determine its selectivity fingerprint relative to the established reference inhibitors PF-05089771 (NaV1.7 IC50 11 nM) and GSK3395879. Its unique N-phenylmethanesulfonamide group may confer a distinct state-dependent binding profile on sodium channels [1].

Metalloenzyme Inhibitor Screening: Carbonic Anhydrase and ADAM17/TACE Panels

The phenylmethanesulfonamide group serves as a potential zinc-binding group (ZBG), analogous to the well-characterized arylsulfonamide ZBGs in carbonic anhydrase and ADAM17/TACE inhibition [1]. This compound can be screened against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, XII) using stopped-flow CO2 hydration assays, with the pyrrolidine-benzenesulfonamide compound 3b (hCA II Ki 5.14 nM) as a reference [2]. Additionally, ADAM17/TACE FRET-based enzymatic assays can assess whether the benzyl spacer alters zinc-chelation geometry and inhibitor potency relative to direct arylsulfonamide ADAM17 inhibitors [1]. Positive hits would justify crystallography or docking studies to map the binding mode.

Chemical Biology Tool for Structure-Activity Relationship (SAR) Expansion of Pyrrolidine-Sulfonamide Libraries

For medicinal chemistry groups building pyrrolidine-sulfonamide-focused compound libraries, this compound offers a distinct chemotype that extends beyond the well-explored benzenesulfonamide space. The recent comprehensive review of pyrrolidine pharmacological activities (2015–2023) documents activity across antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase, and carbonic anhydrase targets [1]. This compound can serve as a versatile synthetic intermediate or a reference standard for analytical method development (HPLC, LC-MS, NMR) in quality control workflows for pyrrolidine-sulfonamide library production. Its molecular formula (C17H18N2O3S, MW 330.40) [2] and distinct retention time provide a useful chromatographic benchmark.

Quote Request

Request a Quote for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.